molecular formula C7H7N3O B2670414 5-Amino-2-methoxypyridine-3-carbonitrile CAS No. 1184216-65-6

5-Amino-2-methoxypyridine-3-carbonitrile

Cat. No.: B2670414
CAS No.: 1184216-65-6
M. Wt: 149.153
InChI Key: SDJVRWVDXNEUOT-UHFFFAOYSA-N
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Description

5-Amino-2-methoxypyridine-3-carbonitrile is a chemical compound that has gained attention from researchers due to its potential applications in various scientific fields. It is used as a reagent in the synthesis of a novel series of thienopyrimidines as highly potent and selective PI3K inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C7H7N3O. The molecular weight is 149.153. The structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Convenient Synthesis Methods

A study by Kurihara and Mishima (1977) introduces a synthesis method for 5- and 6-alkyl substituted derivatives of 2-aminopyridine-3-carbonitrile, showcasing the chemical's role in facilitating the production of various pyridine derivatives through dienamine intermediates. This method emphasizes the chemical's utility in synthetic organic chemistry, particularly in the synthesis of compounds with potential pharmacological activities (H. Kurihara & H. Mishima, 1977).

Anticancer Activity

Al-Refai et al. (2019) explored the synthesis and characterization of 2-methoxypyridine-3-carbonitrile derivatives, assessing their cytotoxic activities against various cancer cell lines. The study revealed that certain derivatives exhibit significant antiproliferative effects, highlighting the potential for developing new anticancer agents based on the 5-amino-2-methoxypyridine-3-carbonitrile scaffold (M. Al‐Refai et al., 2019).

Corrosion Inhibition

Research by Yadav et al. (2016) on pyranopyrazole derivatives, including a focus on this compound, demonstrated these compounds' effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study underscores the compound's relevance in industrial applications, particularly in protecting metal surfaces from corrosive environments (M. Yadav et al., 2016).

Synthesis of Schiff Bases and Antimicrobial Activity

Puthran et al. (2019) utilized 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile in the synthesis of novel Schiff bases, demonstrating their antimicrobial activity. This study highlights the compound's utility in developing antimicrobial agents, contributing to the fight against microbial resistance (Divyaraj Puthran et al., 2019).

Prion Disease Inhibition

A study by May et al. (2007) identified 2-Aminopyridine-3,5-dicarbonitrile compounds, closely related to this compound, as effective inhibitors of prion replication in cultured cells. This discovery offers a promising avenue for therapeutic development against prion diseases, showcasing the compound's potential in neurodegenerative disease research (B. C. May et al., 2007).

Safety and Hazards

5-Amino-2-methoxypyridine, a related compound, is considered hazardous. It may cause skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed .

Properties

IUPAC Name

5-amino-2-methoxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJVRWVDXNEUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184216-65-6
Record name 5-amino-2-methoxypyridine-3-carbonitrile
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